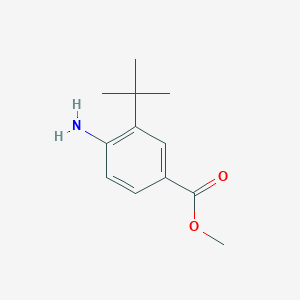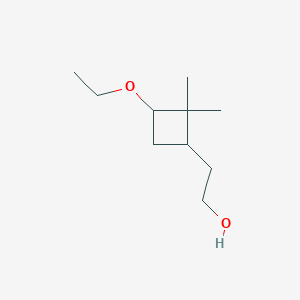
2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol: is an organic compound with the molecular formula C10H20O2 It is characterized by a cyclobutyl ring substituted with ethoxy and dimethyl groups, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method includes the reaction of 2,2-dimethylcyclobutanone with ethyl alcohol in the presence of a strong acid catalyst to form the ethoxy group. Subsequent reduction of the ketone group yields the desired ethan-1-ol moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, strong bases like sodium hydride, aprotic solvents.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry: 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations based on its functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its cyclobutyl and ethoxy groups, influencing biological pathways and processes.
Comparison with Similar Compounds
- cis-3-Methoxycyclobutylmethanol
- 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol
- 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol
- trans-3-Ethoxy-2,2-dimethylcyclobutanol
- cis-3-Ethoxy-2,2-dimethylcyclobutanol
Comparison: 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol is unique due to its specific combination of a cyclobutyl ring with ethoxy and ethan-1-ol groups. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. For example, the presence of the ethoxy group can influence its reactivity and solubility compared to compounds with methoxy or hydroxyl groups.
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-(3-ethoxy-2,2-dimethylcyclobutyl)ethanol |
InChI |
InChI=1S/C10H20O2/c1-4-12-9-7-8(5-6-11)10(9,2)3/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
BUJKPZFZWAMCRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1(C)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


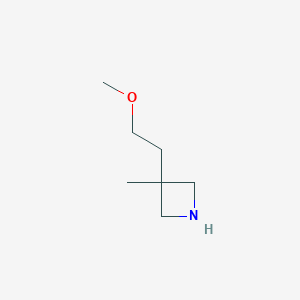
![7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009096.png)
![6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009102.png)
![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13009104.png)
![Tert-butyl 6-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13009108.png)

![1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride](/img/structure/B13009120.png)
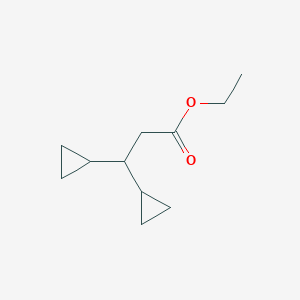
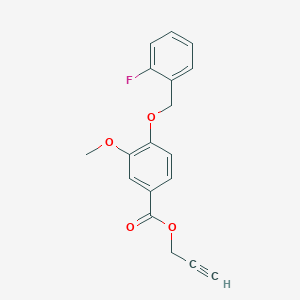
![Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13009141.png)

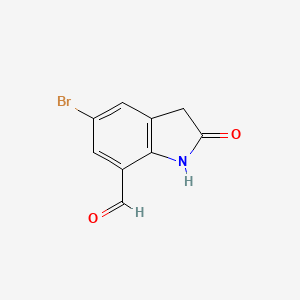
![Methyl4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13009155.png)
